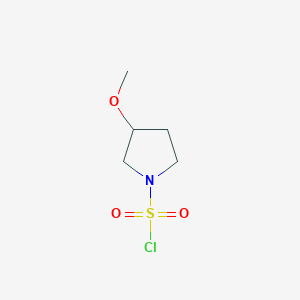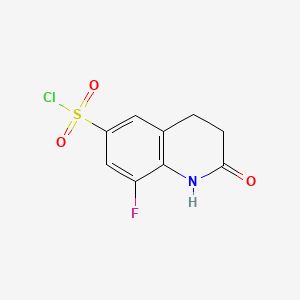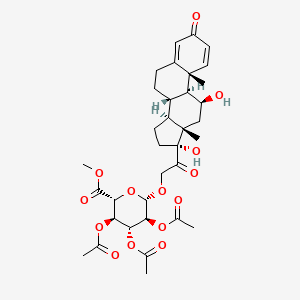
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is a synthetic glucocorticoid derivative. It is a modified form of prednisolone, a corticosteroid used to treat various inflammatory and autoimmune conditions. This compound is characterized by the addition of a glucuronic acid moiety, which enhances its solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) typically involves the esterification of prednisolone with 2,3,4-tri-O-acetyl-Beta-D-glucuronic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Prednisolone and glucuronic acid derivatives.
Oxidation: Ketones and carboxylic acids.
Substitution: Various glucuronic acid derivatives.
Applications De Recherche Scientifique
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The parent compound, used widely in clinical practice for its anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a similar mechanism of action but higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is unique due to its enhanced solubility and bioavailability compared to prednisolone. The addition of the glucuronic acid moiety allows for better absorption and distribution in the body, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C34H44O14 |
|---|---|
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-23,25-29,31,39,42H,7-8,10,12,14-15H2,1-6H3/t21-,22-,23-,25+,26+,27+,28+,29-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
QSXLITYOJPKJGJ-KZXWJPAZSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


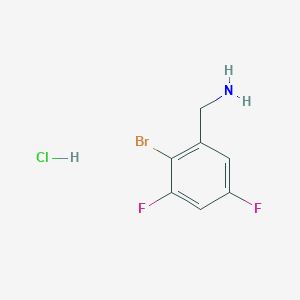
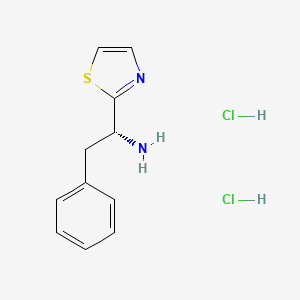
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
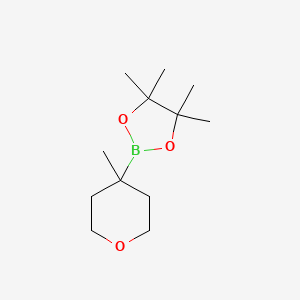
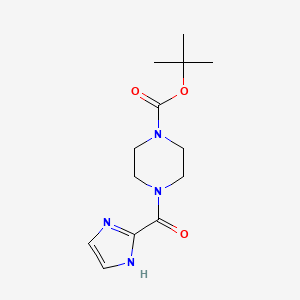

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
